6-Bromo-1-ethyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole
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Overview
Description
6-Bromo-1-ethyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-ethyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-ethyl-1H-pyrazole-4-carbaldehyde with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at a temperature of around 60-70°C. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-ethyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .
Scientific Research Applications
6-Bromo-1-ethyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-1-ethyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
6-Bromo-1-ethyl-3-methyl-1,4-dihydropyrazolo[4,5-c]pyrazole: A structural isomer with similar properties.
3-Methyl-1-ethyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with potential biological activities.
Uniqueness
6-Bromo-1-ethyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C7H9BrN4 |
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Molecular Weight |
229.08 g/mol |
IUPAC Name |
3-bromo-4-ethyl-6-methyl-2H-pyrazolo[4,3-c]pyrazole |
InChI |
InChI=1S/C7H9BrN4/c1-3-12-6-5(4(2)11-12)9-10-7(6)8/h3H2,1-2H3,(H,9,10) |
InChI Key |
GOFOIRFAQTXQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(NN=C2C(=N1)C)Br |
Origin of Product |
United States |
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